(2R)-2-羟基戊二酸

描述

Synthesis Analysis

The synthesis of (2R)-2-hydroxypentanedioic acid and its analogs involves several innovative methods to achieve high enantioselectivity and yield. Notably, a concise enantioselective synthesis approach utilizing d-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde has been developed (Ahuja & Sudalai, 2015). Additionally, the synthesis of related cyclic amino acids using L-glyceraldehyde as the chirality source through sequential aldol-based carbon-carbon bond-forming reactions demonstrates the versatility and efficiency of modern synthetic routes (Battistini et al., 2004).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of (2R)-2-hydroxypentanedioic acid were not found, the general approach to understanding the structure of similar compounds involves advanced spectroscopic techniques like NMR and X-ray crystallography. These methods allow for the detailed examination of the stereochemistry and conformational dynamics of chiral molecules, providing insight into their reactivity and interactions.

Chemical Reactions and Properties

The chemical behavior of (2R)-2-hydroxypentanedioic acid can be inferred from studies on similar hydroxy acids, where enantioselective reactions play a significant role in determining the outcome of synthetic pathways. For example, the stereoselective synthesis of hydroxypipecolic acids from commercial precursors using Pd-catalyzed reactions highlights the influence of stereochemistry on the reactivity of these compounds (Occhiato et al., 2008; Occhiato et al., 2009).

科学研究应用

生物生产:苹果酸通过多种方法生产,包括化学合成、酶转化和生物发酵。随着对化石燃料枯竭和环境问题的关注,特别是通过模型菌株的代谢工程和工艺优化,苹果酸的生物生产引起了重要关注 (Dai et al., 2018)。

溶解度研究:对(2R)-2-羟基戊二酸在乙醇、正丁醇、水、丙酮和甲苯等不同溶剂中在不同温度下的溶解度研究为其在化工处理和制药配方中的应用提供了重要见解 (Yang & Wang, 2011)。

大气化学:这种化合物在大气化学研究中被鉴定出来,特别是在对来自天然碳氢化合物和氮氧化物(NOx)的实验室辐照产生的二次有机气溶胶的分析中,有助于区域气溶胶负担 (Jaoui et al., 2005)。

医药应用:在医学研究中,(2R)-2-羟基戊二酸被探索其在增强治疗剂的脑递送方面的潜力。例如,研究表明,2-(磷酸甲基)戊二酸的某些前药,一种谷氨酸羧肽酶-II的抑制剂,通过鼻内给药时改善其对脑的穿透,突显了在神经和精神障碍中的潜在应用 (Nedelcovych et al., 2017)。

化学合成:该化合物被用作各种化学品和药物的合成中间体,例如手性多羟基聚酰胺的合成 (Orgueira et al., 2001),以及肾素抑制剂的开发 (Thaisrivongs et al., 1987)。

药物分析:它还用于药物和生物样品的分析,如对对乙酰氨基酚的高级氧化化学和降解产物的鉴定的研究中所见 (Vogna et al., 2002)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as lipoic acid, have been found to interact with various cellular components, including enzymes and proteins

Mode of Action

The exact mode of action of ®-2-Hydroxypentanedioic acid is currently unknown due to the lack of specific studies on this compound. For instance, lipoic acid has been found to enhance cellular glucose uptake, trigger antioxidant defense, and modulate the activity of various cell-signaling molecules and transcription factors .

Biochemical Pathways

It’s plausible that this compound could influence various metabolic processes, given the broad range of effects observed for similar compounds

Result of Action

Related compounds such as lipoic acid have been found to have various effects, including reducing oxidative stress, improving mitochondrial function, and modulating cell-signaling molecules . These effects suggest that ®-2-Hydroxypentanedioic acid could potentially influence a range of cellular processes.

Action Environment

The action, efficacy, and stability of ®-2-Hydroxypentanedioic acid could potentially be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the activity of many compounds . Additionally, factors such as temperature, presence of other compounds, and specific conditions within the body or a biological system could also influence the action of ®-2-Hydroxypentanedioic acid.

属性

IUPAC Name |

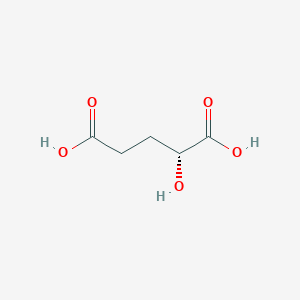

(2R)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897218 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13095-47-1 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)